2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine

Description

Systematic IUPAC Name and Structural Formula

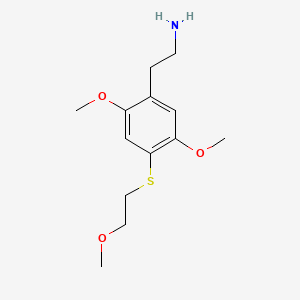

The systematic IUPAC name for 2,5-dimethoxy-4-((2-methoxyethyl)thio)phenethylamine is 2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine . This nomenclature follows IUPAC rules by prioritizing the parent phenethylamine structure, with substituents ordered by locants and functional group hierarchy.

The structural formula (Figure 1) consists of a phenethylamine backbone (a benzene ring bonded to an ethylamine chain) substituted at positions 2 and 5 with methoxy groups (-OCH₃) and at position 4 with a 2-methoxyethylthio moiety (-S-CH₂-CH₂-OCH₃). The molecule’s connectivity is further defined by the SMILES notation COCCSC1=C(C=C(C(=C1)OC)CCN)OC, which specifies the arrangement of methoxy, thioether, and ethylamine groups.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| Parent structure | Phenethylamine |

| Substituents | 2,5-dimethoxy; 4-(2-methoxyethylthio) |

| Bonding pattern | Covalent single bonds |

Common Synonyms and Alternative Designations

This compound is recognized by multiple synonyms in scientific and regulatory contexts:

- 2C-T-13 : A designation from Alexander Shulgin’s PiHKAL, reflecting its position in the 2C-T series of phenethylamines.

- 4-(2-Methoxyethylthio)-2,5-dimethoxyphenethylamine : A non-IUPAC systematic name emphasizing substituent positions.

- Benzeneethanamine, 2,5-dimethoxy-4-((2-methoxyethyl)thio)- : A CAS-indexed name.

Additional identifiers include:

CAS Registry Number and PubChem CID

The compound is uniquely identified by:

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents. The hydrochloride salt derivative (PubChem CID 76962256) retains the same base structure with an added chloride ion.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₃H₂₁NO₃S , corresponding to a molar mass of 271.38 g/mol. The formula accounts for:

- 13 carbon atoms (including three methoxy groups and a thioether-linked ethyl chain)

- 21 hydrogen atoms

- One nitrogen atom (primary amine group)

- Three oxygen atoms (methoxy groups)

- One sulfur atom (thioether bridge)

Stereochemical analysis :

The molecule lacks chiral centers due to its symmetrical substitution pattern and absence of tetrahedral stereogenic atoms. The thioether sulfur adopts a trigonal pyramidal geometry, but its lone pairs do not confer stereoisomerism under standard conditions. Consequently, 2,5-dimethoxy-4-((2-methoxyethyl)thio)phenethylamine exists as a single stereoisomer, eliminating the need for enantiomeric or diastereomeric differentiation.

Table 2: Molecular composition

| Element | Count | Role in Structure |

|---|---|---|

| C | 13 | Benzene ring, ethylamine, substituents |

| H | 21 | Saturation of carbon chains |

| N | 1 | Primary amine functionality |

| O | 3 | Methoxy groups |

| S | 1 | Thioether linkage |

Properties

CAS No. |

207740-30-5 |

|---|---|

Molecular Formula |

C13H21NO3S |

Molecular Weight |

271.38 g/mol |

IUPAC Name |

2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine |

InChI |

InChI=1S/C13H21NO3S/c1-15-6-7-18-13-9-11(16-2)10(4-5-14)8-12(13)17-3/h8-9H,4-7,14H2,1-3H3 |

InChI Key |

PYJLRNOGMKMRTK-UHFFFAOYSA-N |

Canonical SMILES |

COCCSC1=C(C=C(C(=C1)OC)CCN)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethoxy-4-(2-methoxyethylthio)benzaldehyde or Halide Intermediate

- Starting from 2,5-dimethoxyphenol or 2,5-dimethoxyacetophenone, halogenation at the 4-position (commonly bromination or chlorination) is performed to yield 2,5-dimethoxy-4-halobenzene derivatives.

- The halogenated intermediate is then subjected to nucleophilic substitution with 2-methoxyethanethiol or its equivalent to introduce the 2-methoxyethylthio substituent at the 4-position. This step is typically carried out under basic conditions to facilitate the substitution reaction.

Formation of the Phenethylamine Side Chain

- The aldehyde or ketone intermediate (e.g., 2,5-dimethoxy-4-(2-methoxyethylthio)acetophenone) undergoes reductive amination or side-chain elongation to form the phenethylamine moiety.

- Commonly, the intermediate is converted to the corresponding nitrostyrene via condensation with nitroethane, followed by reduction to the amine. Alternatively, direct reductive amination with ammonia or amine sources can be employed.

- Catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride or other hydride donors) is used to reduce the nitro or imine intermediates to the primary amine.

Purification and Characterization

- The final amine product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC) using reversed-phase C18 columns with gradients of aqueous trifluoroacetic acid and acetonitrile.

- Characterization is performed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Halogenation | 2,5-Dimethoxyphenol or acetophenone | Br2 or Cl2, solvent (e.g., acetic acid) | 2,5-Dimethoxy-4-halophenyl derivative |

| 2 | Thiolation (Nucleophilic Substitution) | 2,5-Dimethoxy-4-halophenyl derivative | 2-Methoxyethanethiol, base (e.g., K2CO3) | 2,5-Dimethoxy-4-(2-methoxyethylthio)benzene |

| 3 | Side-chain elongation (Nitrostyrene formation) | 2,5-Dimethoxy-4-(2-methoxyethylthio)benzaldehyde | Nitroethane, base (e.g., ammonium acetate) | 2,5-Dimethoxy-4-(2-methoxyethylthio)nitrostyrene |

| 4 | Reduction | Nitrostyrene intermediate | Catalytic hydrogenation or hydride reagents | 2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine |

Research Findings and Analytical Data

- NMR Data: Proton NMR typically shows signals corresponding to methoxy groups (~3.7 ppm), methylene protons adjacent to sulfur and oxygen (~2.8-3.0 ppm), and aromatic protons (~6.4-6.6 ppm).

- Mass Spectrometry: Molecular ion peak consistent with $$M+H^+$$ at m/z ~272, confirming molecular weight.

- Infrared Spectroscopy: Characteristic absorptions for amine N-H stretch, aromatic C-H, and methoxy C-O stretches are observed.

- Purity and Yield: Purification by preparative HPLC yields high-purity product suitable for pharmacological testing.

Notes on Variations and Related Compounds

- The synthetic approach is analogous to other 2,5-dimethoxy-4-substituted phenethylamines, where the 4-position substituent varies (e.g., methylthio, ethylthio, propylthio).

- Introduction of different alkylthio groups at the 4-position affects potency and pharmacological profile, as seen in related compounds like 2C-T-2 and 2C-T-7.

- The use of microwave-assisted synthesis and modern chromatographic techniques can improve reaction efficiency and product isolation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Notes/Comments |

|---|---|---|

| Halogenation of 2,5-dimethoxyphenyl precursor | Br2 or Cl2 in acidic solvent | Selective 4-position halogenation |

| Thiolation with 2-methoxyethanethiol | Base (K2CO3), solvent (e.g., DMF) | Nucleophilic substitution to install thioether |

| Side-chain formation via nitrostyrene | Nitroethane, ammonium acetate, reflux | Forms nitrostyrene intermediate |

| Reduction to phenethylamine | Catalytic hydrogenation or hydride reagents | Converts nitro or imine to primary amine |

| Purification | Column chromatography or preparative HPLC | Ensures high purity for research or pharmaceutical use |

Chemical Reactions Analysis

2C-T-13 undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.

Scientific Research Applications

Pharmacological Properties

Psychoactive Effects

2C-T-13 exhibits hallucinogenic and entheogenic effects, primarily through its action as a serotonin 5-HT2A receptor agonist. This mechanism is shared with other compounds in the 2C family, such as mescaline and 2C-T-7, which are known for their profound psychological effects. Research indicates that compounds with small lipophilic substituents at the 4-position of the phenethylamine structure can enhance potency and alter receptor interactions .

Comparative Potency

The potency of 2C-T-13 relative to other derivatives in the 2C series has been documented. For instance, it is noted that the introduction of small alkyl groups can significantly increase the compound's psychoactive effects compared to its non-substituted analogs . The following table summarizes the relative potencies of selected compounds:

| Compound | Potency Relative to 2,5-Dimethoxyphenethylamine |

|---|---|

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Higher than 2,5-Dimethoxyphenethylamine |

| 2,5-Dimethoxy-4-ethylamphetamine (DOET) | Higher than DOM |

| 2,5-Dimethoxy-4-propylamphetamine (DOPR) | Similar to DOET |

| 2C-T-13 | Comparable to other potent derivatives |

Toxicological Studies

Safety Profile

The safety profile of 2C-T-13 has not been extensively documented. However, related compounds have been associated with various adverse effects including agitation, hallucinations, and in severe cases, fatalities due to overdose or polydrug use . Toxicological studies emphasize the need for caution due to these potential risks.

Metabolism and Detection

Research on the metabolism of 2C-T-13 reveals that it undergoes significant biotransformation in vivo. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to identify metabolites in biological samples. These methods are crucial for forensic toxicology applications where detection of such compounds in urine or blood is required .

Medicinal Chemistry Applications

Therapeutic Potential

While primarily recognized for its psychoactive properties, there is ongoing research into the therapeutic implications of phenethylamines including derivatives like 2C-T-13. Compounds within this class have shown promise in treating conditions such as depression and anxiety through their interaction with serotonin receptors . The potential for developing new medications based on these compounds remains a significant area of interest.

Case Studies and Clinical Trials

Recent literature highlights case studies where derivatives of phenethylamines have been explored for their therapeutic benefits. For example, studies have investigated their efficacy in treating mood disorders by modulating serotonin levels . However, clinical trials specifically involving 2C-T-13 remain limited.

Mechanism of Action

The hallucinogenic and entheogenic effects of 2C-T-13 are believed to result from its action as an agonist at the 5-HT2A serotonin receptor in the brain. This mechanism is shared by other hallucinogenic tryptamines and phenethylamines. By binding to these receptors, 2C-T-13 alters the normal functioning of serotonin neurotransmission, leading to altered perception and cognition .

Comparison with Similar Compounds

Key Observations :

- Metabolism : Unlike 2C-T-2, which undergoes sulfoxidation and O-demethylation , 2C-T-13’s methoxyethylthio group may resist enzymatic oxidation, leading to distinct metabolic pathways.

Pharmacological Activity

Receptor Affinity and Selectivity

While direct binding data for 2C-T-13 are unavailable, structural analogs provide insights:

- 2C-T-7: Exhibits high affinity for 5-HT2A receptors (Ki ~10 nM), comparable to LSD, and induces hallucinogenic effects at doses of 10–35 mg .

- 2C-B : Binds to 5-HT2A (Ki ~0.7 nM) with additional activity at α1-adrenergic receptors, contributing to stimulant effects .

- Mescaline : A natural phenethylamine with lower potency (ED₅₀ ~200 mg) due to reduced lipophilicity .

Hypothesis for 2C-T-13 : The 2-methoxyethylthio substituent may reduce 5-HT2A affinity compared to 2C-T-7 but enhance metabolic stability, prolonging duration of action.

Toxicity and Adverse Effects

Biological Activity

2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine, often referred to in the literature as a member of the 2C family of phenethylamines, has garnered attention for its potential psychoactive properties. This compound is structurally related to other phenethylamines, such as 2C-T-2 and 2C-I, which are known for their hallucinogenic effects. The biological activity of this compound primarily revolves around its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating psychedelic effects.

Chemical Structure and Pharmacology

The chemical structure of 2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine features a dimethoxy group at the 2 and 5 positions and a thioether substitution at the 4 position. This configuration enhances its lipophilicity and may influence its receptor binding affinity.

Pharmacological Profile:

- Receptor Affinity: Studies indicate that compounds similar to 2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine exhibit high affinity for the 5-HT2A receptor, which is crucial for their hallucinogenic effects .

- Mechanism of Action: The compound likely acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood .

Effects on Neurotransmission

Research has shown that compounds in this class can significantly influence neurotransmitter systems. For instance, the administration of related compounds has been reported to decrease nitric oxide (NO) production in lymphocytes, indicating potential immunomodulatory effects alongside neuroactive properties .

Case Studies

Several case studies have documented the effects of similar substances on human subjects:

- Case Study on 2C-T-2: A study involving oral administration of 2C-T-2 revealed decreased NO production in T and B lymphocytes from spleen and thymus tissues in mice, suggesting an immunosuppressive effect .

| Study | Substance | Effects Observed | Methodology |

|---|---|---|---|

| Study 1 | 2C-T-2 | Decreased NO production; altered immune response | Oral administration in mice |

| Study 2 | 2C-I | Induced head-twitch response in mice; activation of serotonin receptors | Behavioral assays |

Research Findings

Recent studies have focused on the receptor interaction profiles of various substituted phenethylamines. For example:

- Binding Affinity: Compounds with smaller lipophilic substituents have shown greater binding affinities at the 5-HT2A receptor compared to those with bulkier groups . This suggests that structural modifications can significantly alter pharmacological outcomes.

Table: Binding Affinities of Related Compounds

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| 2C-T-2 | ~100 | >2700 | ~500 |

| 2C-I | ~50 | >2700 | ~300 |

| 2C-T (4-Methylthio derivative) | ~200 | >2700 | ~400 |

Q & A

Basic: What are the established synthetic protocols for 2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine?

The synthesis involves reacting 2,5-dimethoxythiophenol with 2-methoxyethyl chloride in a basic methanol solution (KOH/MeOH). After heating, the intermediate is extracted with CH₂Cl₂, purified via vacuum distillation (115–125°C at 0.3 mm/Hg), and characterized by NMR and melting point analysis (102–104°C). Key steps include rigorous control of reaction time, temperature, and solvent purity to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Primary methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and sulfur linkage integrity.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for pharmacological studies).

- Melting Point Analysis : To verify crystallinity and compare with literature values (e.g., 102–104°C for intermediates) .

Basic: What safety protocols are essential during handling?

While specific toxicity data are limited, general precautions include:

- Use of fume hoods and nitrile gloves to prevent dermal exposure.

- Neutralization of waste with dilute acetic acid before disposal.

- Emergency protocols: Immediate rinsing with water for eye/skin contact and consultation with a physician .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Variables to test:

- Catalyst Selection : Substituting KOH with NaH for faster deprotonation of thiophenol.

- Solvent Effects : Replacing methanol with DMF to enhance nucleophilicity of the thiol group.

- Temperature Gradients : Stepwise heating (50°C → 80°C) to minimize byproduct formation.

Comparative yield analysis via HPLC is recommended to validate improvements .

Advanced: What approaches elucidate structure-activity relationships (SAR) for serotonin receptor binding?

Methodological strategies:

- Receptor Binding Assays : Competitive displacement studies using [³H]LSD or [³H]ketanserin to quantify 5-HT₂A/C affinity.

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with receptor hydrophobic pockets.

- Substituent Variation : Introducing ethynyl or halogen groups at the 4-position to assess steric/electronic effects on potency .

Advanced: How should conflicting data on metabolic stability be resolved?

Contradictions in hepatic clearance rates may arise from interspecies cytochrome P450 differences. Strategies include:

- Cross-Species Microsome Studies : Human vs. rodent liver microsomes to identify metabolic pathways.

- Isotope-Labeled Tracers : Using ¹⁴C-labeled compound to track metabolites via LC-MS/MS.

- Enzyme Inhibition Assays : Co-incubation with MAO inhibitors (e.g., pargyline) to clarify degradation mechanisms .

Advanced: What methodologies assess neurotoxicity without comprehensive data?

Proposed workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.